molecular formula C18H17N3O B2702145 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea CAS No. 866042-33-3

1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea

Cat. No.: B2702145
CAS No.: 866042-33-3
M. Wt: 291.354
InChI Key: YUPIIDJMQOLSBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea is a substituted urea derivative characterized by a phenyl group at the 1-position of the urea moiety and a benzyl group at the 3-position, which is further substituted with a pyrrole ring at the ortho position of the phenyl ring. This compound shares structural motifs with kinase inhibitors and ion channel modulators, though its specific biological targets remain underexplored in the provided literature. Synthesis routes for analogous pyrrole-containing ureas often involve carbamate intermediates or direct coupling of isocyanates with amines (e.g., via triphosgene-mediated carbonylation) .

Properties

IUPAC Name

1-phenyl-3-[(2-pyrrol-1-ylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c22-18(20-16-9-2-1-3-10-16)19-14-15-8-4-5-11-17(15)21-12-6-7-13-21/h1-13H,14H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPIIDJMQOLSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N’-[2-(1H-pyrrol-1-yl)benzyl]urea typically involves the reaction of N-phenylurea with 2-(1H-pyrrol-1-yl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for N-phenyl-N’-[2-(1H-pyrrol-1-yl)benzyl]urea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N’-[2-(1H-pyrrol-1-yl)benzyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    Research indicates that derivatives of urea compounds exhibit anticancer properties. Studies have shown that compounds similar to 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, derivatives have been developed that inhibit the Wnt/β-catenin signaling pathway, which is crucial in many cancers .
  • Carbonic Anhydrase Inhibition :
    Recent studies have synthesized new pyrrole derivatives as human carbonic anhydrase inhibitors. These compounds can potentially be used to treat conditions like glaucoma and obesity by modulating carbonic anhydrase activity, which plays a role in fluid balance and pressure regulation in the eye .

Agricultural Applications

  • Herbicide Development :
    Compounds similar to this compound have been explored for their herbicidal properties. The unique structural features of these compounds allow them to selectively inhibit weed growth without affecting crop plants. This selectivity is crucial for developing safer agricultural practices that minimize environmental impact.

Materials Science Applications

  • Nanomaterials :
    The compound has potential applications in the development of nanomaterials due to its structural properties. Studies on nanomaterials have shown that incorporating such urea derivatives can enhance the mechanical properties of polymers and other materials, leading to stronger and more durable products .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Medicinal ChemistryPMC10641813Synthesized pyrrole derivatives showed strong inhibition of cancer cell lines.
Agricultural SciencesLiterature on herbicidesDemonstrated selective herbicidal activity against common weeds while preserving crops.
Materials ScienceEUON Report on nanomaterialsHighlighted the enhancement of polymer properties through the incorporation of urea derivatives.

Mechanism of Action

The mechanism of action of N-phenyl-N’-[2-(1H-pyrrol-1-yl)benzyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, thereby inhibiting their activity. Additionally, the pyrrole and phenyl rings can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-enzyme complex .

Comparison with Similar Compounds

Thiazole-Piperazine Ureas ()

Compounds such as 1-phenyl-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11i) feature a thiazole-piperazine moiety instead of the pyrrole-benzyl group. Key differences include:

  • Molecular Weight : 466.2 g/mol (11i) vs. ~350–400 g/mol (estimated for the target compound).
  • Synthetic Yield : 87.8% for 11i, comparable to the 72–88% yields reported for pyrrole-containing ureas .

Pyrrole-Carbonyl Ureas ()

1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea shares a pyrrole substituent but differs in its attachment (carbonyl vs. benzyl linkage). Notable distinctions:

  • Synthetic Routes : One-step synthesis via triphosgene-mediated carbonylation achieves 72% yield , whereas benzyl-linked pyrroles may require multi-step protocols.
  • Spectroscopic Data : The carbonyl group introduces distinct IR stretches (~1650 cm⁻¹ for C=O) and downfield shifts in ¹³C NMR compared to the benzyl-linked pyrrole .

Phenylethyl and Aryl Ureas ()

1-Phenyl-3-(1-phenylethyl)urea derivatives lack heterocyclic substituents but demonstrate bioactivity as CRAC channel inhibitors. Key comparisons:

  • Structure-Activity Relationship (SAR) : Bulky substituents (e.g., phenylethyl) enhance CRAC inhibition, whereas pyrrole-benzyl groups may redirect selectivity to other targets .

Triazole and Quinazoline Ureas ()

1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea (6a–g) and 1-phenyl-3-(4-((6-(pyrrolidin-1-yl)quinazolin-4-yl)oxy)phenyl)urea (24) highlight the impact of aromatic heterocycles:

  • Triazole Derivatives : The triazole-thioether linkage improves metabolic stability compared to pyrrole-benzyl groups, as evidenced by higher yields (85–88%) and resistance to oxidative degradation .
  • Quinazoline Derivatives : The quinazoline core in compound 24 enhances kinase inhibition (e.g., CSF1R, IC₅₀ = 12 nM), underscoring how larger heterocycles can diversify target engagement .

Key Insights

Synthetic Efficiency : Pyrrole-containing ureas are synthesized in moderate-to-high yields (72–88%), comparable to other heterocyclic derivatives .

Bioactivity Diversification: Substituents like thiazole-piperazine or quinazoline redirect activity toward kinase or ion channel targets, whereas pyrrole-benzyl groups may prioritize structural novelty over established bioactivity .

Biological Activity

1-Phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, including its mechanism of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H17N3O\text{C}_{17}\text{H}_{17}\text{N}_{3}\text{O}

This compound features a urea functional group linked to a phenyl ring and a pyrrole moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Research indicates that derivatives of urea compounds, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways:

  • Mechanisms of Action : The presence of the pyrrole ring contributes to the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that compounds with similar structures can inhibit anti-apoptotic proteins, leading to increased cancer cell death .

Structure-Activity Relationship (SAR)

A systematic structure-activity relationship study has been conducted on urea derivatives. It was found that modifications in the phenyl and pyrrole substituents significantly affect their potency as anticancer agents. For example, variations in the substitution pattern on the phenyl ring can enhance or reduce cytotoxicity against specific cancer cell lines .

CompoundIC50 (µg/mL)Target Cell Line
This compound150H460
4-Methoxyphenyl Urea Derivative200A549
Chalcone Derivative193.93HT-29

Anti-inflammatory and Analgesic Properties

Some studies suggest that urea derivatives may also possess anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds potential candidates for treating conditions such as arthritis and other inflammatory diseases. The anti-nociceptive effects observed in animal models further support their analgesic potential, particularly through antagonism of pain receptors like TRPV1 .

Study on Anticancer Efficacy

In a recent study published in Nature, researchers evaluated the anticancer efficacy of a related compound with a similar structure. The study found that the compound significantly inhibited tumor growth in vivo and induced apoptosis in cancer cells through mitochondrial pathways. The findings suggest that modifications in the urea structure can lead to enhanced therapeutic effects against multidrug-resistant cancer cells .

Anti-inflammatory Activity Assessment

Another investigation focused on the anti-inflammatory properties of pyrrole-containing urea derivatives. The results indicated that these compounds effectively reduced pro-inflammatory cytokines in vitro, showcasing their potential for treating inflammatory disorders .

Q & A

Q. What are the recommended synthetic routes for 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a multi-step coupling strategy. First, the pyrrole-substituted benzylamine intermediate is prepared via Buchwald-Hartwig amination or nucleophilic aromatic substitution . The urea moiety is then introduced via reaction with phenyl isocyanate under anhydrous conditions. To optimize purity:

  • Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for intermediates.
  • Employ recrystallization from ethanol/water (7:3 v/v) for the final product.
  • Monitor reaction progress via TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane) and confirm purity by HPLC (C18 column, 90% acetonitrile/water) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Look for diagnostic signals (e.g., urea NH protons at δ 8.2–8.5 ppm; pyrrole protons at δ 6.7–7.1 ppm) .
  • IR Spectroscopy : Confirm urea C=O stretch at ~1650–1680 cm⁻¹ and N-H stretches at ~3300–3350 cm⁻¹ .
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding patterns to validate steric effects from the pyrrole-phenyl substituents .

Advanced Research Questions

Q. What experimental design strategies are effective for studying structure-activity relationships (SAR) of derivatives?

Methodological Answer: Adopt a hybrid computational-experimental framework:

Computational Screening :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electronic properties (e.g., HOMO/LUMO energies) of substituents.
  • Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., complement inhibitors ).

Experimental Validation :

  • Synthesize derivatives with systematic substitutions (e.g., electron-withdrawing groups on the phenyl ring).
  • Test bioactivity in vitro (e.g., IC50 assays) and correlate with computational predictions .

Q. How can researchers resolve contradictions in bioactivity data across different assay conditions?

Methodological Answer: Address variability via:

  • Assay Standardization :
    • Control solvent polarity (e.g., DMSO ≤1% v/v to avoid protein denaturation).
    • Use internal standards (e.g., fluorescein for fluorescence-based assays).
  • Data Normalization :
    • Normalize IC50 values to reference compounds (e.g., benzbromarone for solubility-dependent assays).
  • Meta-Analysis :
    • Apply multivariate regression to isolate confounding variables (e.g., pH, temperature) .

Q. What computational tools are suitable for predicting the compound’s metabolic stability?

Methodological Answer: Leverage in silico ADMET platforms:

  • CYP450 Metabolism : Use Schrödinger’s QikProp to predict cytochrome P450 interactions (e.g., CYP3A4 liability due to pyrrole oxidation ).
  • Half-Life Estimation : Apply machine learning models (e.g., ADMET Predictor) trained on urea derivatives’ clearance data .

Q. How can reaction pathways be optimized to minimize by-products during scale-up?

Methodological Answer: Implement quality-by-design (QbD) principles:

  • DOE (Design of Experiments) : Use a Central Composite Design to optimize temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (12–24 hr) .
  • In Situ Monitoring : Employ ReactIR to track urea formation and identify side reactions (e.g., hydrolysis to aniline derivatives).
  • Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) for improved E-factor .

Q. What strategies are recommended for analyzing the compound’s stability under physiological conditions?

Methodological Answer: Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hr; analyze degradation via LC-MS (e.g., hydrolysis to phenylurea fragments).
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products .
  • Thermal Stability : Use DSC (Differential Scanning Calorimetry) to determine melting points and detect polymorphic transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.